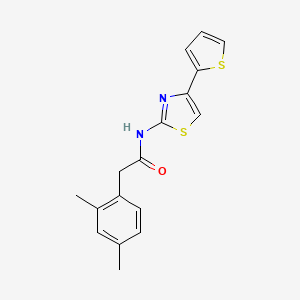
2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as DTTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activities
A significant application of 2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide derivatives is in the field of anticancer research. For instance, the synthesis of related acetamide derivatives and their evaluation against a panel of human tumor cell lines have shown promising anticancer activity, particularly against melanoma-type cell lines. These compounds were synthesized through a reaction involving imidazole and thiazole derivatives, showcasing potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012; Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Another intriguing application area is in the development of optoelectronic materials. Thiazole-based polythiophenes, which include structural motifs similar to the compound , have been synthesized and analyzed for their optoelectronic properties. These materials have shown potential in applications such as conducting polymers due to their favorable optical band gaps and switching times, suggesting use in electronic and photonic devices (Camurlu & Guven, 2015).
Antimicrobial and Hemolytic Activity
The compound's derivatives have also been studied for their antimicrobial properties. A series of related 1,3,4-oxadiazole compounds demonstrated activity against selected microbial species, highlighting the potential of such derivatives in developing new antimicrobial agents. The evaluation of hemolytic activity further supports their potential in medicinal chemistry, offering insights into their safety profile for therapeutic use (Gul et al., 2017).
pKa Determination and Drug Design
Understanding the acidity constants (pKa) of drug precursors is crucial in drug design for predicting solubility and permeability. Studies on related acetamide derivatives have provided valuable data on their pKa values, aiding in the rational design of new pharmaceuticals. Such information is essential for optimizing drug absorption and distribution (Duran & Canbaz, 2013).
Anticonvulsant Agents
Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. This research avenue explores the therapeutic applications of acetamide derivatives in treating epilepsy, with some showing promising results in animal models. Molecular docking studies complement these findings by illustrating the compounds' interactions with biological targets involved in convulsive disorders (Severina et al., 2020).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-5-6-13(12(2)8-11)9-16(20)19-17-18-14(10-22-17)15-4-3-7-21-15/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRCRUYJKNUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
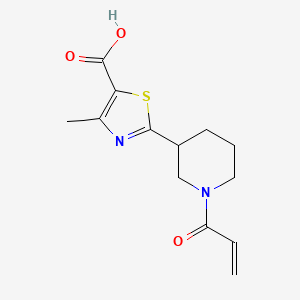
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)
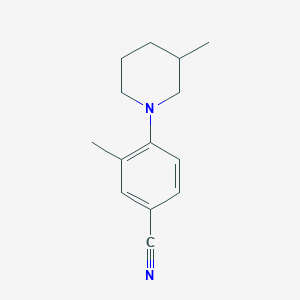
![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)
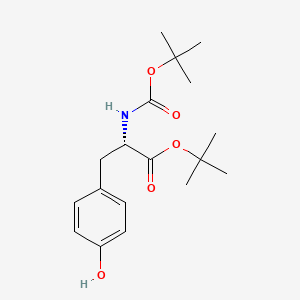
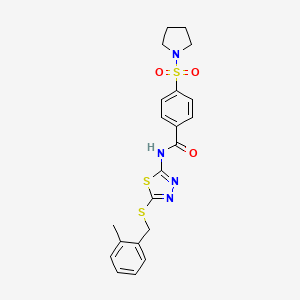
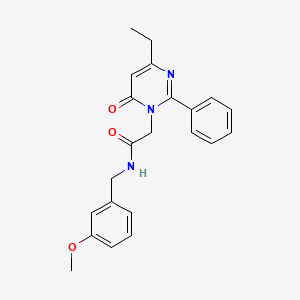
![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)